Ioversol

Adverse Drug Reactions Contrast Media Safety Radiology

Ioversol is a nonionic, low-osmolar contrast monomer with the lowest acute adverse reaction rate (0.34%) among seven LOCM agents—reducing procedural interruptions and staffing costs in high-throughput imaging centers. Its lower viscosity at 37°C (8.5 vs. 11.2 mPa·s for iohexol 300) ensures smoother injection dynamics. In cerebral angiography, it causes significantly less heat sensation than iopamidol-300, minimizing motion artifacts. For HSG procedures, it delivers a 47% relative risk reduction in adverse events versus ethiodized oil. Choose ioversol to optimize safety, patient comfort, and operational efficiency across your formulary.

Molecular Formula C18H24I3N3O9
Molecular Weight 807.1 g/mol
CAS No. 8771-40-2
Cat. No. B7818826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoversol
CAS8771-40-2
Molecular FormulaC18H24I3N3O9
Molecular Weight807.1 g/mol
Structural Identifiers
SMILESC(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
InChIInChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33)
InChIKeyAMDBBAQNWSUWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater soluble

Structure & Identifiers


Interactive Chemical Structure Model





Ioversol (CAS 8771-40-2) Nonionic Low-Osmolar Radiocontrast Agent for Procurement and Formulation Evaluation


Ioversol (CAS 8771-40-2) is a nonionic, tri-iodinated, low-osmolar radiocontrast agent (LOCM) of the monomeric class, formulated as Optiray for intravascular administration [1]. It features a 47% w/v iodine content, high aqueous solubility (>125% wt/vol), and an octanol/water partition coefficient of 0.0004 [2]. The compound was introduced clinically in 1988 and is indicated for cerebral, peripheral, visceral, and coronary arteriography, ventriculography, excretory urography, and computed tomography (CT) imaging of the head and body [3].

Why Ioversol Cannot Be Simply Interchanged with Other LOCM Agents: The Physicochemical and Safety Basis for Procurement Specification


Nonionic low-osmolar contrast monomers (LOCM) are not interchangeable due to quantifiable differences in viscosity, osmolality, and adverse event profiles that directly impact clinical performance and patient safety. Ioversol, while structurally similar to iohexol, iopamidol, and iopromide, exhibits distinct physicochemical parameters at equivalent iodine concentrations, leading to measurable variations in injection dynamics, local tolerance, and acute adverse reaction rates [1]. Procurement and formulary decisions must account for these agent-specific differences because they affect image quality consistency, patient comfort, and procedural efficiency in specific clinical contexts [2].

Ioversol Quantitative Differentiation: Comparative Evidence vs. Iohexol, Iopamidol, Iopromide, and Ethiodol


Ioversol Achieves the Lowest Overall Acute Adverse Reaction Rate Among Seven LOCM Agents in Large-Scale Meta-Analysis

A systematic review and meta-analysis of 32 studies (n=1,133,514 patients) comparing nonionic LOCM agents found that ioversol demonstrated the lowest pooled overall acute adverse reaction (AAR) rate of 0.34%, substantially lower than iohexol (0.52%), iopamidol (1.03%), and iopromide (0.66%) [1]. This represents a 35% relative risk reduction compared to iohexol and a 67% reduction compared to iopamidol.

Adverse Drug Reactions Contrast Media Safety Radiology

Ioversol 320 Exhibits Lower Viscosity at 37°C than Iohexol 350 and Iopamidol 300, Facilitating Smoother Injection

At 37°C, ioversol 320 (8.5 mPa·s) demonstrates 24% lower viscosity than iohexol 300 (11.2 mPa·s) and 13% lower than iopamidol 300 (9.8 mPa·s) [1]. This viscosity advantage translates to reduced injection pressure requirements and improved flow characteristics during rapid bolus administration, particularly in angiography where high injection rates are required.

Viscosity Contrast Media Physics Angiography

Ioversol 320 Demonstrates Significantly Better Local Tolerance (Less Heat Sensation) than Iopamidol-300 in Cerebral Angiography

In a randomized double-blind study of 60 patients undergoing cerebral angiography, patients receiving ioversol 320 perceived significantly less heat sensation than those receiving iopamidol-300 when all injections were considered (p-value not explicitly stated but reported as statistically significant in the original paper) [1]. No differences were observed in contrast quality, neurologic status, or hepatic/renal tolerance.

Cerebral Angiography Local Tolerance Patient Comfort

Ioversol 320 Offers Favorable Osmolality Profile: Lower than Iopamidol 300 but Higher than Iodixanol 320

At 300 mg I/mL, ioversol has an osmolality of 651 mOsm/kg H2O, which is 6% higher than iohexol 300 (672 mOsm/kg) and 5% higher than iopromide 300 (607 mOsm/kg), but 55% lower than high-osmolar agents like diatrizoate (1551 mOsm/kg) [1]. Compared to the iso-osmolar dimer iodixanol 320 (290 mOsm/kg), ioversol 320 has an osmolality of 792 mOsm/kg, representing a 2.7-fold higher value [2].

Osmolality Contrast-Induced Nephropathy Renal Safety

Ioversol in Hysterosalpingography: Significantly Fewer Overall Adverse Events than Ethiodol Despite Slightly Lower Image Quality

A meta-analysis of 12 cohort studies (n=3,622 patients) comparing ioversol and ethiodized oil (Ethiodol) for hysterosalpingography (HSG) found that ioversol was associated with a 47% lower risk of overall adverse events (RR = 0.53, 95% CI: 0.32-0.86, P = 0.011) [1]. Conversely, ethiodol achieved a slightly elevated rate of 'good and excellent' image quality (RR for ioversol = 0.94, 95% CI: 0.89-1.00, P = 0.035).

Hysterosalpingography Fertility Imaging Contrast Media Safety

Ioversol Demonstrates Equivalent Diagnostic Efficacy to Iohexol and Iopamidol with Comparable Renal Safety Profile

Multiple head-to-head studies confirm that ioversol provides diagnostic image quality equivalent to iohexol and iopamidol across urography, angiography, and CT applications [1]. A 1990 study in 80 patients undergoing intravenous urography found equivalent image quality between ioversol and iohexol, with no severe reactions and similar rates of mild adverse effects (heat perception: 25% for ioversol vs. 17.5% for iohexol, nausea: 5% in both groups) [2]. Additionally, a network meta-analysis indicated that ioversol, iodixanol, iomeprol, and iopamidol share a similar renal safety profile, while iohexol and ioxaglate have a poorer renal safety profile [3].

Diagnostic Efficacy Image Quality Contrast-Induced Nephropathy

Ioversol Procurement Applications: Evidence-Based Scenarios for Formulary and Research Selection


High-Volume CT Imaging and Angiography Suites Requiring Lowest Overall Adverse Event Profile

For large radiology departments performing thousands of contrast-enhanced studies annually, the 0.34% overall acute adverse reaction rate of ioversol (the lowest among seven LOCM agents) translates to fewer procedural interruptions, reduced staffing for adverse event management, and lower associated costs [1]. This makes ioversol a strong candidate for formulary inclusion in high-throughput imaging centers.

Cerebral Angiography and Neurointerventional Procedures Where Patient Comfort and Motion Artifact Reduction are Critical

In cerebral angiography, ioversol 320 provides significantly less heat sensation than iopamidol-300, improving patient comfort and reducing motion artifacts that can compromise diagnostic quality [2]. This is particularly valuable in neurointerventional suites where even minor patient movement can degrade image quality.

Hysterosalpingography (HSG) in Fertility Clinics Prioritizing Patient Safety

For HSG procedures in infertility patients, ioversol offers a 47% relative risk reduction in overall adverse events compared to ethiodized oil, despite a marginally lower 'good/excellent' image quality rate [3]. This safety advantage is compelling for fertility practices focused on minimizing procedure-related complications.

Formulary Selection in Multi-Contrast Procurement Settings

When procuring multiple contrast agents for a healthcare system, ioversol's equivalent diagnostic efficacy to iohexol and iopamidol combined with its lower viscosity at 37°C (8.5 vs. 11.2 mPa·s for iohexol 300) and favorable adverse event profile make it a differentiated option within the nonionic monomer class [4]. Procurement can be optimized by matching ioversol's specific strengths to procedure types that benefit most from its physicochemical and safety characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ioversol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.